molecular formula C26H22FN3O3 B14090849 5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14090849
M. Wt: 443.5 g/mol
InChI Key: KAWDGYDMZDLWPI-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core structure: Introduction of the 4-fluorobenzyl, 2-hydroxy-3,5-dimethylphenyl, and 3-hydroxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazoles: Other compounds in this class with similar core structures.

    Fluorobenzyl derivatives: Compounds with the 4-fluorobenzyl group.

    Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups.

Uniqueness

The uniqueness of 5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22FN3O3/c1-14-10-15(2)25(32)20(11-14)22-21-23(29-28-22)26(33)30(13-16-6-8-18(27)9-7-16)24(21)17-4-3-5-19(31)12-17/h3-12,24,31-32H,13H2,1-2H3,(H,28,29)

InChI Key

KAWDGYDMZDLWPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=CC=C5)O)O)C

Origin of Product

United States

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